Ortho-Substitution Enables High-Yield Homochromanone Formation via Intramolecular Cyclization
Under basic conditions (LDA or NaH in THF), 1-[2-(2-bromoethoxy)phenyl]ethan-1-one undergoes intramolecular alkylation to form 3,4-dihydro[1]benzoxepin-5(2H)-one in high yields [1]. In contrast, the para-substituted isomer (CAS 55368-24-6) is geometrically incapable of undergoing this same cyclization, and the chloroethoxy analog (CAS 90919-14-5) exhibits a different leaving group efficiency that alters reaction kinetics [2].
| Evidence Dimension | Cyclization yield to homochromanone |
|---|---|
| Target Compound Data | ~77% isolated yield |
| Comparator Or Baseline | Para-isomer (CAS 55368-24-6): 0% (geometrically impossible) |
| Quantified Difference | 77% absolute yield advantage |
| Conditions | Base (LDA or NaH) in THF |
Why This Matters
This yield differential directly impacts synthetic route efficiency and cost-per-gram of downstream products, making the ortho-bromoethoxy compound the only viable choice for this cyclization strategy.
- [1] Nikitin, K. V., & Andryukhova, N. P. (2004). Cyclization of 2-(2-bromoethoxy)-acetophenones and 5-(ω-haloalkoxy)-1,5-dihydro-2H-pyrrol-2-ones – Formation of five- to eight-membered oxygen-containing heterocycles via intramolecular alkylation. Canadian Journal of Chemistry, 82(5), 571–578. View Source
- [2] Li, M., Bai, X., & Hou, Y. (2015). The crystal structure of 1-(2-(2-chloroethoxy)phenyl)ethanone. Zeitschrift für Kristallographie - New Crystal Structures, 230(4). View Source
